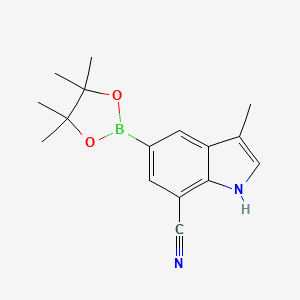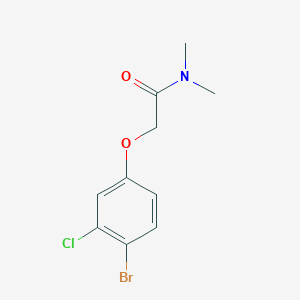
4-Cyclopropylmethoxy-1H-pyrazole
Übersicht
Beschreibung
4-Cyclopropylmethoxy-1H-pyrazole is a chemical compound with the linear formula C7H10N2O . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers .
Synthesis Analysis
Pyrazole derivatives, including 4-Cyclopropylmethoxy-1H-pyrazole, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Recent advances in the synthesis of pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of 4-Cyclopropylmethoxy-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms in the annular structure . The structure–activity relationship (SAR) analysis revealed increased potency of 1-aryl-1H-pyrazole-imidazoline derivatives with the Br, Cl, and methyl substituents in the para-position .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Cyclopropylmethoxy-1H-pyrazole, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various synthetic methodologies for pyrazole derivatives, highlighting the importance of these compounds in medicinal chemistry and material science. For example, a study detailed the synthesis and bioactivity of lignin-derived 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles, which exhibited significant antioxidant activity and low cytotoxicity, suggesting their potential as therapeutic agents or food additives (Yang et al., 2014). Another study focused on the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, demonstrating their anti-inflammatory and anti-cancer activities, which underscores the versatile application of pyrazole scaffolds in drug design (Kaping et al., 2016).
Antioxidant and Anticancer Activities
Pyrazole derivatives are reported to have antioxidant and anticancer activities. For instance, a study synthesized pyrazole derivatives and evaluated their antioxidant and anticancer effects, demonstrating the potential of these compounds in treating free radical-related diseases and possibly cancer (Karrouchi et al., 2019). This highlights the potential of pyrazole derivatives in developing new therapeutic agents.
Biological Evaluation
The biological evaluation of pyrazole derivatives has led to the discovery of compounds with significant biological activities. For instance, novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands were screened for anticancer activities, showing promising results as potential novel anticancer agents (Budzisz et al., 2004). Such studies are crucial for the development of metal-based drugs with improved efficacy and reduced toxicity.
Antimicrobial Screening
The antimicrobial properties of pyrazole derivatives are also a focus of research. A study on the synthesis and in vitro antimicrobial screening of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole showed that some compounds exhibited potent activity against various bacterial and fungal pathogens, suggesting their potential as new antimicrobial agents (Sangani et al., 2012).
Safety and Hazards
While specific safety and hazard information for 4-Cyclopropylmethoxy-1H-pyrazole is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Zukünftige Richtungen
Recent advances in the synthesis of pyrazole derivatives, including 4-Cyclopropylmethoxy-1H-pyrazole, have focused on green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXUPUSPHFVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylmethoxy-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)








